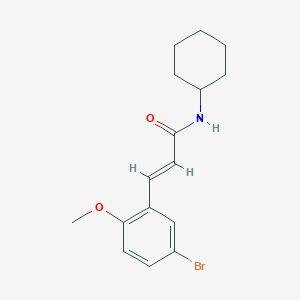![molecular formula C12H17FN2O2S B7555972 1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine is a chemical compound that is used in scientific research. It is a piperazine derivative that has been studied for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as phosphodiesterase and histone deacetylase. It also modulates the activity of certain receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine in lab experiments is its potential as a therapeutic agent in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its potential in combination with other therapeutic agents. In addition, it can be studied for its potential in other diseases such as cardiovascular diseases and metabolic disorders.
In conclusion, 1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. Its synthesis method involves the reaction of 4-fluorobenzyl chloride with 2-methylpiperazine. Its mechanism of action is not fully understood, but it has been shown to have anti-tumor, anti-inflammatory, and neuroprotective properties. One advantage of using it in lab experiments is its potential as a therapeutic agent, but one limitation is its unclear mechanism of action. There are several future directions for its study, including further investigation of its mechanism of action and its potential in combination with other therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine involves the reaction of 4-fluorobenzyl chloride with 2-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo. It also has anti-inflammatory properties and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-10-8-14-6-7-15(10)18(16,17)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBGPYYDIMDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)


![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)